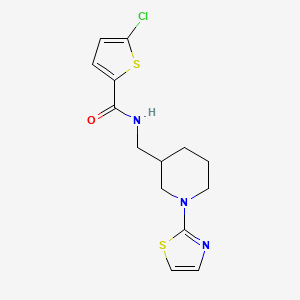

5-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide

Description

5-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a chloro group at position 5 and a piperidin-3-ylmethyl moiety linked to a thiazole ring. This compound shares structural motifs with several pharmacologically active agents, particularly anticoagulants and kinase inhibitors.

Properties

IUPAC Name |

5-chloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS2/c15-12-4-3-11(21-12)13(19)17-8-10-2-1-6-18(9-10)14-16-5-7-20-14/h3-5,7,10H,1-2,6,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDKKBSQDGJYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The piperidine ring can be introduced through nucleophilic substitution reactions, followed by the attachment of the thiophene-2-carboxamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.

Biology: Biologically, 5-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide has shown potential as an antimicrobial and antifungal agent. Its thiazole and thiophene rings contribute to its bioactivity, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its anti-inflammatory and analgesic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various inflammatory conditions.

Industry: Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the creation of new compounds with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 5-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. The thiazole and thiophene rings are known to bind to various receptors and enzymes, modulating biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Rivaroxaban (BAY59-7939)

Structure : 5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide.

Key Differences :

- Core Heterocycles: Rivaroxaban contains an oxazolidinone and morpholinone ring system, whereas the target compound substitutes these with a piperidine-thiazole group.

- Pharmacological Role: Rivaroxaban is a well-characterized direct Factor Xa inhibitor used for thromboembolic disorders . No comparable anticoagulant data exists for the target compound.

- Molecular Weight: Rivaroxaban (435.88 g/mol) is heavier due to the oxazolidinone-morpholinone complex .

Thiazole-Piperazine Urea Derivatives

Examples : Compounds 11a–11o from Molecules (2013) .

Key Differences :

- Functional Groups : These analogs replace the carboxamide with urea linkages and incorporate piperazine-thiazole systems.

- Activity : Designed as kinase inhibitors or anti-inflammatory agents, with yields >80% and molecular weights ranging from 466.2 to 602.2 g/mol.

| Parameter | Target Compound | Compound 11a (Example) |

|---|---|---|

| Core Linkage | Carboxamide | Urea |

| Molecular Weight | ~365.9 | 484.2 (ESI-MS) |

| Synthetic Yield | Not reported | 85.1% |

Morpholinoethyl-Benzothiazole Analogs

Example: 5-Chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride . Key Differences:

- Substituents: A benzo[d]thiazole replaces the thiazol-2-yl piperidine, and a morpholinoethyl group adds polarity.

- Applications : Such modifications are common in kinase inhibitors (e.g., dasatinib derivatives) to enhance solubility and blood-brain barrier penetration .

| Parameter | Target Compound | Morpholinoethyl-Benzothiazole Analog |

|---|---|---|

| Thiazole Type | Thiazol-2-yl piperidine | Benzo[d]thiazole |

| Additional Groups | None | Morpholinoethyl (polar modifier) |

| Molecular Weight | ~365.9 | Not explicitly reported |

Alkyl-Substituted Thiophene Carboxamides

Example : 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide .

Key Differences :

- Thiophene Substituents : Ethyl and methyl groups at positions 4 and 5 alter steric and electronic properties.

- Implications : Such substitutions may reduce metabolic instability compared to chloro derivatives but could diminish electrophilic reactivity .

| Parameter | Target Compound | 5-Ethyl-4-methyl Analog |

|---|---|---|

| Thiophene Substituents | 5-Chloro | 4-Methyl, 5-ethyl |

| Molecular Formula | C₁₃H₁₅ClN₄OS₂ (estimated) | C₁₁H₁₂N₂OS₂ |

Research Findings and Implications

- Synthetic Feasibility : High yields (>80%) in related urea-thiazole compounds suggest that the target compound could be synthesized efficiently, though its exact route remains undocumented.

- Pharmacokinetic Prospects : The thiazole ring may enhance metabolic stability, while the chloro group could increase lipophilicity, influencing absorption and distribution .

Biological Activity

5-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, by reviewing relevant studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 274.76 g/mol

- CAS Number : 1065484-55-0

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.34 g/cm³ |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP | 2.372 |

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and piperidine moieties exhibit notable antimicrobial properties. For instance, a study evaluating various derivatives showed that thiazole-containing compounds had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: In Vitro Evaluation

In a specific case study involving the compound, it was tested for its antibacterial efficacy using standard protocols. The results indicated that:

- Inhibition Zones : The compound displayed significant inhibition zones against tested pathogens.

- MIC Values : The MIC values confirmed its potency, suggesting it could serve as a lead compound for further development in antimicrobial therapies.

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer potential. Research indicates that the presence of a thiazole ring can enhance cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

- Chlorine Substitution : The presence of chlorine at specific positions on the thiazole ring is critical for enhancing cytotoxicity.

- Piperidine Linkage : The piperidine moiety contributes to the overall biological activity, potentially through interactions with cellular targets.

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-chloro-N... | A-431 (skin cancer) | < 10 |

| U251 (glioblastoma) | < 20 | |

| WM793 (melanoma) | < 30 |

The proposed mechanism of action for the biological activity of this compound involves:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : It may interfere with ribosomal functions, inhibiting protein synthesis in cancer cells.

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines, which is crucial for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.